N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The tetrahydrothiophene-1,1-dioxide moiety is linked via an amide bond at position 4 of the oxazolo-pyridine system.
Properties
Molecular Formula |
C13H15N3O4S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O4S/c1-7-5-10(11-8(2)16-20-13(11)14-7)12(17)15-9-3-4-21(18,19)6-9/h5,9H,3-4,6H2,1-2H3,(H,15,17) |
InChI Key |
HEAALYLDZJZOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo[5,4-b]pyridine core, the introduction of the dioxidotetrahydrothiophene ring, and the final coupling with the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Oxazolo[5,4-b]pyridine vs. Imidazo[1,2-a]pyridine ()
The compound in , diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, shares a fused bicyclic system but differs in the heteroatom arrangement. The imidazo[1,2-a]pyridine core contains two nitrogen atoms in the five-membered ring, compared to the oxazole ring’s oxygen and nitrogen in the target compound. For instance, the imidazo-pyridine derivative in exhibits a melting point of 243–245°C and a molecular weight of 51% purity, suggesting moderate thermal stability .
Oxazolo-pyridine vs. 1,4-Dihydropyridine ()
Compounds in , such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide, feature a 1,4-dihydropyridine (DHP) core. Unlike the fully aromatic oxazolo-pyridine system, DHPs are non-aromatic and often serve as calcium channel modulators. The target compound’s aromaticity may confer greater metabolic stability, while the DHP derivatives’ thioether and methoxy groups enhance lipophilicity, as seen in their structural complexity and substituent diversity .
Sulfone-Containing Moieties ()
The tetrahydrothiophene-1,1-dioxide group in the target compound is analogous to sulfone-containing spiro compounds in , such as N-substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides. These spiro structures exhibit constrained geometries due to their fused rings, whereas the target compound’s sulfone is part of a flexible tetrahydrothiophene ring. The sulfone group’s electron-withdrawing nature may enhance reactivity in both systems, but the spiro compounds’ rigidity could limit conformational adaptability during target binding .
Functional Group Analysis
Biological Activity
Overview
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings, including case studies and data tables that summarize its effects on various biological systems.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H21NO4S2 |
| Molecular Weight | 403.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 586992-12-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may influence various signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that the compound can bind to topoisomerase I (TOPO I), a crucial enzyme for DNA replication and repair, thereby exhibiting potential anticancer properties .
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against breast cancer cell lines MCF-7 and MDA-MB-468. In vitro assays demonstrated significant antiproliferative activity:
- Cell Lines Tested : MCF-7 and MDA-MB-468
- Assay Type : MTT assay
- Results : Notable cytotoxicity observed in selected compounds derived from similar scaffolds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it exhibits activity against several bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Study 1: Breast Cancer Treatment
A study conducted by researchers at Taipei Medical University synthesized a series of compounds related to this compound. The results indicated that certain derivatives showed promising results in inhibiting the growth of breast cancer cells. The study utilized a comprehensive approach involving both in vitro assays and molecular docking simulations to elucidate the binding affinity to TOPO I .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial activity of this compound against various pathogens. The findings suggested that it possesses broad-spectrum activity, making it a candidate for further development as an antimicrobial agent. Detailed mechanisms remain to be fully characterized but point towards interference with essential bacterial functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
